Methyl 5-bromo-2-(dimethylamino)benzoate
Overview
Description
Methyl 5-bromo-2-(dimethylamino)benzoate is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is typically stored at room temperature and is available in both solid and liquid forms. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-(dimethylamino)benzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-(dimethylamino)benzoate. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(dimethylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 5-bromo-2-(dimethylamino)benzoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is involved in the synthesis of drugs like Nilotinib, an antitumor agent.
Fluorescence Studies: Its derivatives are studied for their fluorescence properties, contributing to research in photophysics and photochemistry.
Heterocyclic Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(dimethylamino)benzoate involves its interaction with various molecular targets. In coupling reactions, for instance, the bromine atom is replaced by an aryl or vinyl group through a palladium-catalyzed process. This involves oxidative addition, transmetalation, and reductive elimination steps, which are common in Suzuki-Miyaura coupling reactions .
Comparison with Similar Compounds
Methyl 5-bromo-2-(dimethylamino)benzoate can be compared with similar compounds such as:
Methyl 2-amino-5-bromobenzoate: This compound has an amino group instead of a dimethylamino group, leading to different reactivity and applications.
Methyl 2-bromo-5-methoxybenzoate: The presence of a methoxy group instead of a dimethylamino group affects its chemical behavior and use in synthesis.
Methyl 3-amino-5-bromo-2-methylbenzoate: This compound has a methyl group in addition to the amino and bromo groups, which influences its properties and applications.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and fluorescence studies. Its unique chemical properties and reactivity make it a valuable tool in various scientific fields.
Properties
IUPAC Name |
methyl 5-bromo-2-(dimethylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODHIROTGDYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661013 | |
Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-63-7 | |
Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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